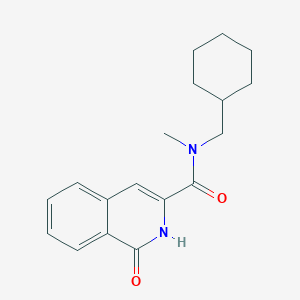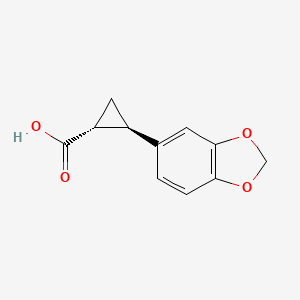![molecular formula C15H18N2O B7495871 N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7495871.png)
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of GABA, the main inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Wirkmechanismus
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide works by inhibiting GABA aminotransferase, which normally breaks down GABA into succinic semialdehyde (SSA). By blocking this enzyme, N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Biochemical and Physiological Effects
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits. GABA is the main inhibitory neurotransmitter in the central nervous system, and its dysfunction has been implicated in various neurological and psychiatric disorders. By increasing GABA levels, N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide may help restore normal neurotransmission and alleviate symptoms associated with these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide is its high potency and selectivity for GABA aminotransferase, which allows for precise modulation of GABAergic neurotransmission. However, one limitation is that N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide may have off-target effects on other enzymes or receptors, which could affect its specificity and safety.
Zukünftige Richtungen
There are several potential future directions for research on N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide. One area of interest is the development of more selective and potent inhibitors of GABA aminotransferase, which could enhance the therapeutic efficacy of this approach. Another area of interest is the investigation of the long-term effects of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide on brain function and behavior, as well as its potential for neuroprotection in various neurological disorders. Finally, the use of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide in combination with other drugs or therapies could also be explored as a potential strategy for enhancing therapeutic outcomes.
Synthesemethoden
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 4-(2-cyanopropan-2-yl)phenyl magnesium bromide with cyclobutanecarboxylic acid chloride, followed by purification and crystallization. This method has been optimized to achieve high yields and purity of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Preclinical studies have shown that N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide can increase GABA levels in the brain and improve cognitive function, anxiety, and depression-like behaviors in animal models. Clinical trials have also been conducted to evaluate the safety and efficacy of N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide in patients with epilepsy, substance use disorders, and other conditions.
Eigenschaften
IUPAC Name |
N-[4-(2-cyanopropan-2-yl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-15(2,10-16)12-6-8-13(9-7-12)17-14(18)11-4-3-5-11/h6-9,11H,3-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXCJIYINICTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-acetylphenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzamide](/img/structure/B7495814.png)
![(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)methyl 4-[(4-bromophenyl)sulfonylamino]benzoate](/img/structure/B7495815.png)
![3-[[3-(1H-benzimidazol-2-yl)propanoylamino]methyl]benzamide](/img/structure/B7495822.png)

![4-Phenyl-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495830.png)
![2-Phenyl-5-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7495834.png)
![3-[(4-Chlorophenyl)sulfonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B7495846.png)
![4-(4-Methoxyphenyl)-2-thiophen-2-yl-3,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B7495849.png)
![1-(9H-carbazol-9-yl)-3-[4-(4-methoxybenzyl)piperazin-1-yl]propan-2-ol](/img/structure/B7495852.png)

![1-[4-(1-Benzyltriazole-4-carbonyl)piperazin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B7495865.png)

